molecular formula C12H18N4S B6976066 N-[(3-ethyltriazol-4-yl)methyl]-1-thiophen-2-ylpropan-1-amine

N-[(3-ethyltriazol-4-yl)methyl]-1-thiophen-2-ylpropan-1-amine

Cat. No.: B6976066
M. Wt: 250.37 g/mol
InChI Key: JXZFPTTXUVEXAM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(3-ethyltriazol-4-yl)methyl]-1-thiophen-2-ylpropan-1-amine is a synthetic organic compound that features a triazole ring, a thiophene ring, and an amine group

Preparation Methods

Synthetic Routes and Reaction Conditions

    Starting Materials: The synthesis typically begins with commercially available starting materials such as 3-ethyl-4H-1,2,4-triazole, thiophene-2-carboxaldehyde, and 1-bromo-3-chloropropane.

    Step 1 Formation of the Intermediate: The first step involves the reaction of 3-ethyl-4H-1,2,4-triazole with thiophene-2-carboxaldehyde in the presence of a base like sodium hydride (NaH) to form an intermediate Schiff base.

    Step 2 Alkylation: The intermediate is then alkylated with 1-bromo-3-chloropropane under reflux conditions in an aprotic solvent such as dimethylformamide (DMF) to yield the desired product.

Industrial Production Methods

Industrial production of N-[(3-ethyltriazol-4-yl)methyl]-1-thiophen-2-ylpropan-1-amine would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors to improve reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, using oxidizing agents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reduction reactions can target the triazole ring or the amine group, using reducing agents such as lithium aluminum hydride (LiAlH₄).

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the amine group, with reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: H₂O₂, m-CPBA, under mild conditions.

    Reduction: LiAlH₄, sodium borohydride (NaBH₄), under anhydrous conditions.

    Substitution: Alkyl halides, acyl chlorides, in the presence of a base like triethylamine (TEA).

Major Products

    Oxidation: Oxidized thiophene derivatives.

    Reduction: Reduced triazole or amine derivatives.

    Substitution: N-substituted derivatives with various functional groups.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in coordination chemistry to form metal complexes that act as catalysts in organic reactions.

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.

Biology

    Biological Probes: Due to its structural features, it can be used as a probe in biochemical assays to study enzyme activity or protein interactions.

Medicine

    Drug Development: The compound’s unique structure makes it a candidate for drug development, particularly in designing inhibitors for specific enzymes or receptors.

Industry

    Materials Science: It can be incorporated into polymers or other materials to impart specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of N-[(3-ethyltriazol-4-yl)methyl]-1-thiophen-2-ylpropan-1-amine depends on its application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors through hydrogen bonding, hydrophobic interactions, or coordination with metal ions. The triazole ring can act as a bioisostere for amides, enhancing binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • N-[(3-methyltriazol-4-yl)methyl]-1-thiophen-2-ylpropan-1-amine
  • N-[(3-phenyltriazol-4-yl)methyl]-1-thiophen-2-ylpropan-1-amine
  • N-[(3-ethyltriazol-4-yl)methyl]-1-furan-2-ylpropan-1-amine

Uniqueness

N-[(3-ethyltriazol-4-yl)methyl]-1-thiophen-2-ylpropan-1-amine is unique due to the combination of the triazole and thiophene rings, which confer distinct electronic and steric properties. This combination can enhance its binding affinity and specificity in biological systems, making it a valuable compound for various applications.

Properties

IUPAC Name

N-[(3-ethyltriazol-4-yl)methyl]-1-thiophen-2-ylpropan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N4S/c1-3-11(12-6-5-7-17-12)13-8-10-9-14-15-16(10)4-2/h5-7,9,11,13H,3-4,8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXZFPTTXUVEXAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC=CS1)NCC2=CN=NN2CC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.